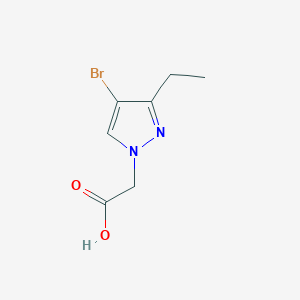![molecular formula C16H14N4O2 B3007961 2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1788829-72-0](/img/structure/B3007961.png)
2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one" is a derivative of pyrazolo[1,5-a]pyrazine, which is a heterocyclic scaffold that has been explored for various pharmacological activities. The pyrazolo[1,5-a]pyrazine core is structurally related to pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidones, which have been studied for their anti-inflammatory and phosphodiesterase inhibitory activities, respectively .
Synthesis Analysis
The synthesis of related compounds involves the introduction of various substituents to the core structure to enhance activity and selectivity. For instance, the synthesis of 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives was performed to target the hA2A adenosine receptor, with variations in substituents leading to nanomolar affinity . Similarly, modifications to the 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one structure, such as the introduction of a longer side chain, resulted in compounds with high anti-inflammatory activity and reduced ulcerogenic effects .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazine derivatives can be complex, as demonstrated by the X-ray determination of a reaction product from a related compound, which revealed a detailed and intricate molecular arrangement . This suggests that the molecular structure of "this compound" would also be complex and may require advanced techniques such as X-ray crystallography for precise determination.
Chemical Reactions Analysis
The reactivity of pyrazolo[1,5-a]pyrazine derivatives with nucleophiles has been explored, leading to the formation of various reaction products with potential biological activities . The specific chemical reactions and interactions of "this compound" would depend on the functional groups present and the conditions under which the reactions are carried out.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrazine derivatives are influenced by their molecular structure and substituents. For example, the introduction of a n-propoxy group at the 2-position of the phenyl ring was necessary for the phosphodiesterase inhibitory activity of 6-phenylpyrazolo[3,4-d]pyrimidones . The physical properties such as solubility, melting point, and stability of "this compound" would be key factors in its potential as a pharmacological agent and would require empirical determination.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Research into related pyrazolo[1,5-a]pyrazine derivatives has led to the development of compounds with notable antibacterial, antifungal, and anti-inflammatory properties. For instance, the synthesis of new pyrazoline and pyrazole derivatives has been explored for their antimicrobial activities against a range of bacteria and fungi, demonstrating the potential of these compounds in addressing microbial resistance (Hassan, 2013). Similarly, the creation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines has revealed anti-inflammatory and antimicrobial effects, indicating their usefulness in medical chemistry (Aggarwal et al., 2014).
Chemical Synthesis Innovations Advancements in the synthesis of heterocyclic compounds, including those related to 2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, have facilitated the exploration of novel chemical spaces. Notable examples include the development of new synthetic routes for polyfunctionally substituted pyrazolonaphthyridines and pentaazanaphthalenes (Aly, 2006), and the synthesis of enaminones as precursors for compounds with antitumor and antimicrobial activities (Riyadh, 2011).
Heterocyclic Compound Exploration The exploration of heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines for their potential in drug development has been a significant area of research. For example, studies have focused on the synthesis of new classes of nonsteroidal anti-inflammatory drugs (NSAIDs) based on pyrazolo[1,5-a]pyrimidine scaffolds, which exhibit reduced ulcerogenic activity compared to traditional NSAIDs (Auzzi et al., 1983). This research underscores the importance of heterocyclic chemistry in the discovery of safer and more effective therapeutic agents.
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindole-1-carbonyl)-6-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-9-20-14(15(21)17-10)8-12(18-20)16(22)19-7-6-11-4-2-3-5-13(11)19/h2-5,8-9H,6-7H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCOSVIYWRQMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)N3CCC4=CC=CC=C43)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)
![Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007886.png)
![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)
![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)
![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B3007889.png)
![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)
![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)
![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)
![(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide](/img/structure/B3007896.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3007901.png)